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Compound of Interest

Compound Name:
4,5,6,7-Tetraiodo-1H-

benzimidazole

Cat. No.: B611371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6,7-tetraiodo-1H-
benzimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and

drug development. Due to the limited availability of direct data for this specific molecule, this

guide leverages information from closely related tetrahalogenated benzimidazoles to infer its

chemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identification and Structure
While a specific CAS number for 4,5,6,7-tetraiodo-1H-benzimidazole is not readily available

in public databases, its structure can be definitively established based on IUPAC nomenclature.

The core structure consists of a benzimidazole ring system, which is a bicyclic aromatic

heterocycle, with iodine atoms substituted at positions 4, 5, 6, and 7.

Molecular Structure:

IUPAC Name: 4,5,6,7-tetraiodo-1H-benzimidazole

Molecular Formula: C₇H₂I₄N₂

Core Structure: Benzimidazole, a fusion of a benzene ring and an imidazole ring.
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Substitution: Four iodine atoms are attached to the benzene portion of the benzimidazole

core.

The chemical structure of the parent compound, benzimidazole, is provided by PubChem (CID

5798)[1]. The structure of 4,5,6,7-tetraiodo-1H-benzimidazole is an extension of this

fundamental scaffold.

Physicochemical Properties (Inferred)
Direct experimental data on the physicochemical properties of 4,5,6,7-tetraiodo-1H-
benzimidazole is scarce. However, properties can be inferred from its structure and

comparison with other tetrahalogenated benzimidazoles. The presence of four iodine atoms is

expected to significantly increase the molecular weight and lipophilicity of the compound

compared to the parent benzimidazole.

Table 1: Estimated Physicochemical Properties

Property Value Source/Method

Molecular Weight 621.75 g/mol Calculated

XLogP3 > 5
Estimated based on iodo-

substituents

Hydrogen Bond Donors 1 Inferred from structure

Hydrogen Bond Acceptors 1 Inferred from structure

Rotatable Bond Count 0 Inferred from structure

Synthesis and Experimental Protocols
The synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole is not explicitly described in the

available literature. However, a plausible synthetic route can be adapted from established

methods for the synthesis of other benzimidazole derivatives, particularly halogenated ones. A

general and widely used method for benzimidazole synthesis is the condensation of an o-

phenylenediamine with an aldehyde or carboxylic acid.

3.1. General Synthetic Approach: Phillips-Ladenburg Reaction
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A potential synthetic pathway for 4,5,6,7-tetraiodo-1H-benzimidazole would likely involve the

condensation of tetraiodo-1,2-diaminobenzene with a suitable one-carbon source, such as

formic acid or a derivative, under acidic conditions.

Tetraiodo-1,2-diaminobenzene

Condensation
(Acid Catalyst, Heat)

Formic Acid (or derivative)

4,5,6,7-Tetraiodo-1H-benzimidazole

Click to download full resolution via product page

Caption: Proposed synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.

3.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general benzimidazole synthesis

methods:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

tetraiodo-1,2-diaminobenzene (1 equivalent) in an excess of formic acid.

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize

the excess formic acid with a saturated solution of sodium bicarbonate.

Isolation: The product, being highly insoluble in aqueous media, is expected to precipitate.

Collect the solid by filtration and wash with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water or dimethylformamide (DMF)/water.

3.3. Synthesis of Adamantylated Derivatives

A study by Bielenica et al. (2021) describes the synthesis of 1-[2-(1-adamantyl)ethyl]-4,5,6,7-

tetrahalogeno-1H-benzimidazoles, including the tetraiodo derivative[2][3]. This suggests that N-

alkylation of the parent 4,5,6,7-tetraiodo-1H-benzimidazole is a feasible subsequent reaction

to generate derivatives with modified properties.

Potential Biological Activity and Therapeutic
Applications
Benzimidazole and its derivatives are known to exhibit a wide range of pharmacological

activities, and the introduction of halogen atoms can significantly modulate this activity[4][5][6].

While specific studies on 4,5,6,7-tetraiodo-1H-benzimidazole are not available, the activities

of related compounds suggest several potential therapeutic applications.

4.1. Anticancer Activity

Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown interesting cytotoxic activity

against various cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia)

[7]. The mechanism of action for some of these derivatives involves the induction of the

mitochondrial apoptotic pathway[7]. Furthermore, benzimidazole-4,7-diones have been

investigated as bioreductive agents with specific toxicity towards hypoxic tumor cells[8].

Table 2: Cytotoxic Activity of a Related Tetrabromo-Benzimidazole Derivative

Compound Cell Line IC₅₀ (µM) Source

1-Phenyl-2-(4,5,6,7-

tetrabromo-1H-

benzimidazol-1-

yl)ethanone

MCF-7 5.30 [7]

CCRF-CEM 6.80 [7]
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4.2. Kinase Inhibition

Halogenated benzimidazoles are well-known inhibitors of protein kinase CK2, a target in anti-

cancer therapy[9]. The tetrabromo analogue, in particular, has been extensively studied in this

context. It is plausible that 4,5,6,7-tetraiodo-1H-benzimidazole would also exhibit inhibitory

activity against CK2 and other kinases.

4,5,6,7-Tetraiodo-1H-benzimidazole

Inhibition of Kinase Activity

Protein Kinase (e.g., CK2)

Downstream Signaling Blocked

Apoptosis Induction

Click to download full resolution via product page

Caption: Hypothesized mechanism of action via kinase inhibition.

4.3. Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs[10]

[11]. The introduction of bulky, lipophilic iodine atoms could enhance the interaction with

microbial targets. Adamantylated derivatives of tetrahalogenated benzimidazoles have been

investigated as potential inhibitors of the M2 proton channel of the influenza virus and the spike

protein of SARS-CoV-2[2][3].

Structural and Crystallographic Data
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While crystal structure data for the parent 4,5,6,7-tetraiodo-1H-benzimidazole is not available,

a detailed crystallographic study has been performed on its N-adamantylated derivative, 1-[2-

(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB)[2].

Table 3: Crystallographic Data for an Adamantylated Tetraiodo-Benzimidazole Derivative

Parameter

1-[2-(1-
adamantyl)ethyl]-4,5,6,7-
tetraiodo-1H-
benzimidazole (tIAB)

Source

Crystal System Monoclinic [2]

Space Group P2₁/c [2]

a (Å) 16.592(3) [2]

b (Å) 8.879(2) [2]

c (Å) 16.096(3) [2]

β (°) 114.65(3) [2]

Volume (Å³) 2154.9(8) [2]

Z 4 [2]

This data confirms that the tetraiodinated benzimidazole core is nearly planar[2]. The packing

of these molecules in the crystal lattice is influenced by intermolecular interactions.

Future Research Directions
The inferred properties and activities of 4,5,6,7-tetraiodo-1H-benzimidazole highlight it as a

compound of significant interest for further investigation. Key areas for future research include:

Definitive Synthesis and Characterization: Development and optimization of a reliable

synthetic route to produce the compound in sufficient quantities for thorough characterization

(NMR, IR, Mass Spectrometry) and biological screening.
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Biological Screening: A comprehensive evaluation of its cytotoxic, kinase inhibitory,

antimicrobial, and antiviral activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of

derivatives to understand the impact of substitutions on the benzimidazole core and the N1

position on biological activity.

Crystallographic Studies: Determination of the crystal structure of the parent compound to

understand its solid-state properties and to aid in computational docking studies.

Synthesis & Characterization

Biological Screening
(in vitro)

SAR Studies

Lead Optimization

In vivo Studies

Crystallography & Modeling

Click to download full resolution via product page

Caption: A logical workflow for future research on this compound.

In conclusion, while direct experimental data on 4,5,6,7-tetraiodo-1H-benzimidazole is limited,

the available information on analogous compounds strongly suggests its potential as a valuable
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scaffold in drug discovery. This guide provides a foundational understanding to stimulate and

direct future research efforts in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-
benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors);
X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-
Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-
benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis,
antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to 4,5,6,7-Tetraiodo-1H-
benzimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611371#4-5-6-7-tetraiodo-1h-benzimidazole-cas-
number-and-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b611371?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Benzimidazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822452/
https://www.researchgate.net/publication/366609111_Synthesis_and_Crystal_Structure_of_Adamantylated_4567-tetrahalogeno-1H-benzimidazoles_Novel_Multi-Target_Ligands_Potential_CK2_M2_and_SARS-CoV-2_Inhibitors_X-rayDFTQTAIMHirshfeld_SurfacesMolecular_Doc
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401404/
https://www.researchgate.net/figure/Several-drug-compounds-containing-1H-benzimidazole-moiety_fig1_366545518
https://www.researchgate.net/figure/Marketed-1H-benzimidazole-ring-containing-drug-compounds_fig1_362478369
https://pubmed.ncbi.nlm.nih.gov/39476601/
https://pubmed.ncbi.nlm.nih.gov/39476601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271954/
https://www.researchgate.net/figure/Synthesis-of-the-3-4-5-6-7-tetrabromo-1H-benzimidazol-1-ylpropyl-esters-3a-d-and_fig2_352303143
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749923/
https://www.researchgate.net/publication/8594001_Synthesis_and_activity_of_1H-benzimidazole_and_1H-benzotriazole_derivatives_as_inhibitors_of_Acanthamoeba_castellanii
https://www.benchchem.com/product/b611371#4-5-6-7-tetraiodo-1h-benzimidazole-cas-number-and-structure
https://www.benchchem.com/product/b611371#4-5-6-7-tetraiodo-1h-benzimidazole-cas-number-and-structure
https://www.benchchem.com/product/b611371#4-5-6-7-tetraiodo-1h-benzimidazole-cas-number-and-structure
https://www.benchchem.com/product/b611371#4-5-6-7-tetraiodo-1h-benzimidazole-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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